

# AZ-1355: A Novel Investigational Agent for Lipid Reduction

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## Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766

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Disclaimer: There is no publicly available scientific literature or clinical data for a compound designated as "**AZ-1355**." The following technical guide is a representative example constructed to fulfill the user's request for a specific data structure and content type. The data, protocols, and pathways described herein are hypothetical and based on the established mechanisms of the PCSK9 inhibitor class of lipid-lowering drugs.

## Executive Summary

This document provides a technical overview of the preclinical data for **AZ-1355**, a novel, fully human monoclonal antibody designed to target and inhibit Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By selectively binding to PCSK9, **AZ-1355** prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes. This mechanism leads to increased LDLR recycling and surface expression, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. The following sections detail the in vitro and in vivo studies conducted to characterize the lipid-lowering properties of **AZ-1355**.

## Quantitative Data Summary

The lipid-lowering efficacy of **AZ-1355** was evaluated in both in vitro and in vivo models. The data consistently demonstrate a potent, dose-dependent reduction in key lipid parameters.

### Table 2.1: In Vitro PCSK9 Neutralization

Assay Type	Metric	AZ-1355	Control IgG
PCSK9-LDLR Binding Assay	IC50 (nM)	0.85	> 1,000
HepG2 Cell-Based Assay	LDLR Upregulation (%)	250% at 100 nM	No significant change

**Table 2.2: In Vivo Efficacy in a Transgenic Mouse Model of Hypercholesterolemia**

Treatment Group (Dose)	LDL-C Reduction (%)	Total Cholesterol Reduction (%)	Triglyceride Reduction (%)
Vehicle Control	0%	0%	0%
AZ-1355 (1 mg/kg)	35.2%	28.1%	15.6%
AZ-1355 (3 mg/kg)	58.9%	45.7%	22.4%
AZ-1355 (10 mg/kg)	75.4%	62.3%	25.8%

## Experimental Protocols

### PCSK9-LDLR Binding Inhibition Assay

This assay quantifies the ability of **AZ-1355** to block the interaction between human PCSK9 and the extracellular domain of the human LDLR.

- Materials: Recombinant human PCSK9, recombinant human LDLR-ECD, 96-well microplates, HRP-conjugated detection antibody, TMB substrate.
- Method:
  - 96-well plates were coated with recombinant human LDLR-ECD overnight at 4°C.
  - Plates were washed and blocked with 3% BSA in PBS for 1 hour at room temperature.
  - A fixed concentration of recombinant human PCSK9 was pre-incubated with serial dilutions of **AZ-1355** or control IgG for 1 hour.

- The PCSK9-antibody mixtures were added to the LDLR-coated plates and incubated for 2 hours.
- Plates were washed, and bound PCSK9 was detected using an HRP-conjugated anti-PCSK9 antibody.
- The reaction was visualized by adding TMB substrate, and the absorbance was read at 450 nm.
- The IC50 value was calculated using a four-parameter logistic curve fit.

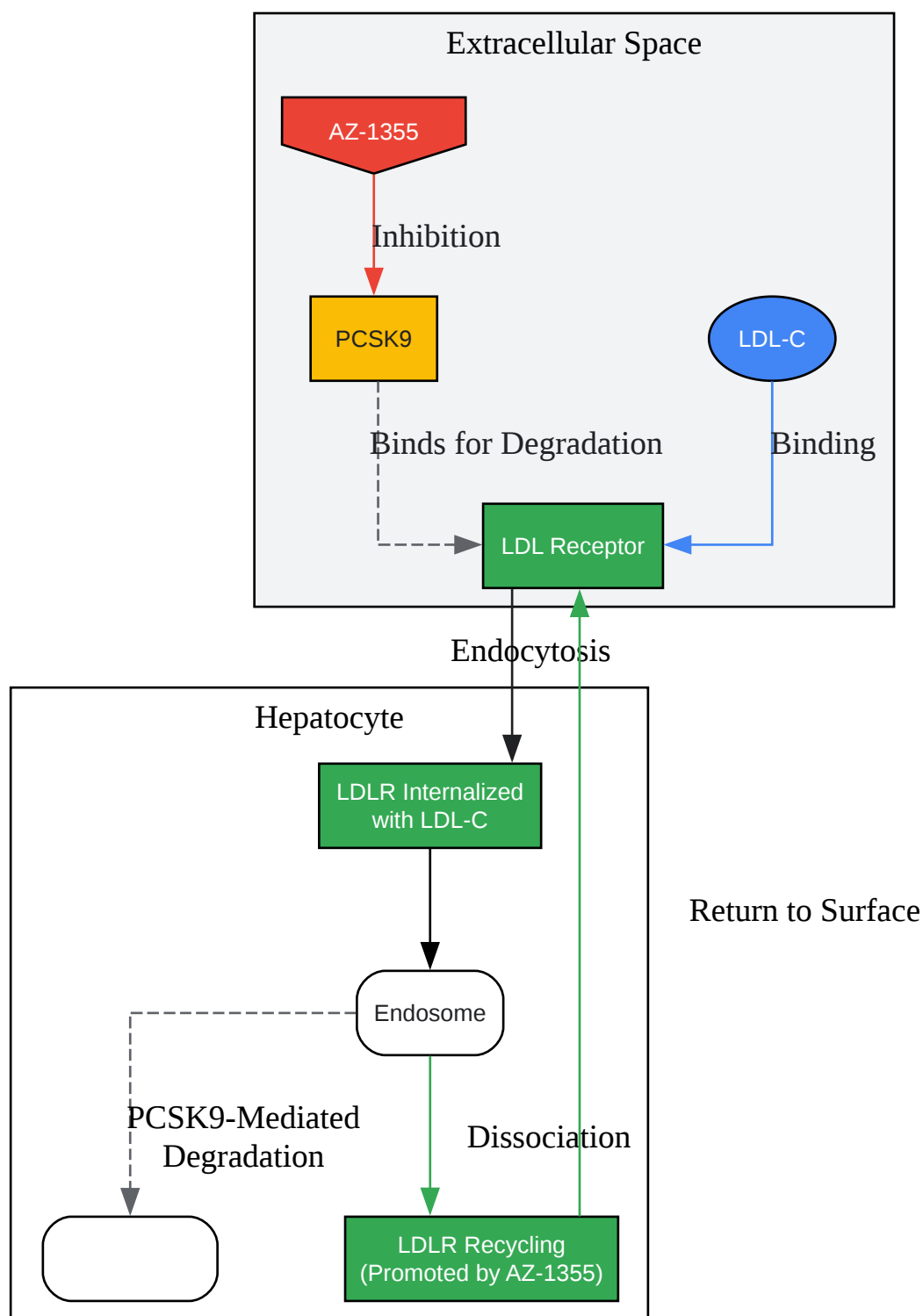
## In Vivo Hypercholesterolemia Mouse Model Study

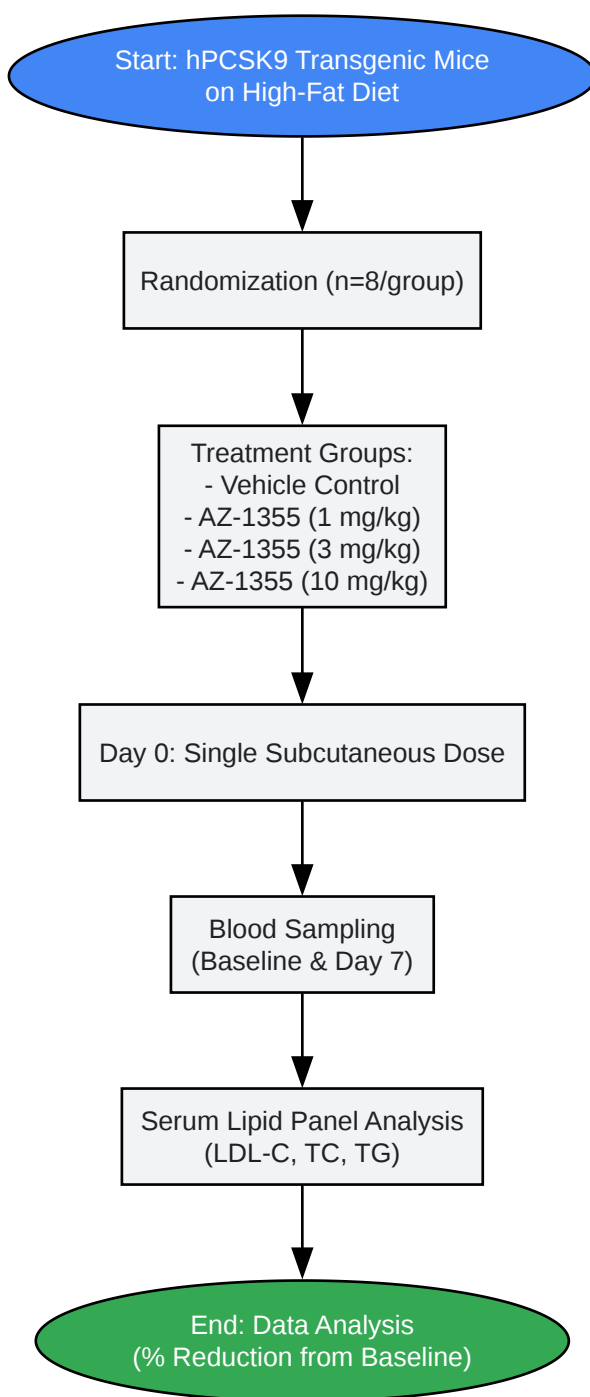
This study evaluated the dose-dependent efficacy of **AZ-1355** in a transgenic mouse model expressing human PCSK9.

- Model: C57BL/6 mice with liver-specific expression of human PCSK9, maintained on a high-fat diet.
- Method:
  - Animals were randomized into four groups (n=8 per group): vehicle control, 1 mg/kg, 3 mg/kg, and 10 mg/kg **AZ-1355**.
  - A single subcutaneous injection of the assigned treatment was administered at day 0.
  - Blood samples were collected via tail vein at baseline (day 0) and at day 7 post-dose.
  - Serum was isolated, and total cholesterol, LDL-C, and triglycerides were measured using an automated clinical chemistry analyzer.
  - Percentage reduction from baseline was calculated for each lipid parameter.

## Visualizations: Pathways and Workflows

### Signaling Pathway of **AZ-1355**





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